Product packaging for alpha-Cam(Cat. No.:CAS No. 114836-79-2)

alpha-Cam

Cat. No.: B037511
CAS No.: 114836-79-2
M. Wt: 479.4 g/mol
InChI Key: FTKOCAZZFUDHDQ-OXLBYMFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Cam, also known as α-Campholenaldehyde, is a versatile and valuable bifunctional terpenoid intermediate of significant interest in organic synthesis and fragrance research. This compound features both an aldehyde group and an alkene, making it a key precursor for the synthesis of a wide range of derivatives. Its primary research application lies in the construction of complex molecular structures, particularly in the preparation of Ambrox® and other amber-like fragrance compounds, where it serves as a crucial chiral building block. The exploration of novel synthetic pathways using this compound is a active area of research, enabling the development of new scent molecules with unique olfactory properties. Furthermore, its reactivity allows for various chemical transformations, including cyclization, reduction, and oxidation reactions, facilitating the study of structure-activity relationships in fragrance chemistry and the development of more efficient, sustainable synthetic processes. Researchers value this compound for its defined stereochemistry and high purity, which are essential for reproducible results in catalytic studies and the synthesis of high-value specialty chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32Cl2N2O3 B037511 alpha-Cam CAS No. 114836-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114836-79-2

Molecular Formula

C25H32Cl2N2O3

Molecular Weight

479.4 g/mol

IUPAC Name

(2S,6R,14R,15S,19R)-19-[bis(2-chloroethyl)aminomethyl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C25H32Cl2N2O3/c1-28-10-7-24-20-16-3-4-18(30)21(20)32-22(24)25(31-2)6-5-23(24,19(28)13-16)14-17(25)15-29(11-8-26)12-9-27/h3-6,17,19,22,30H,7-15H2,1-2H3/t17-,19-,22-,23?,24+,25+/m1/s1

InChI Key

FTKOCAZZFUDHDQ-OXLBYMFNSA-N

SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@]5(C=CC2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5CN(CCCl)CCCl)OC

Canonical SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5CN(CCCl)CCCl)OC

Synonyms

7-bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine
alpha-CAM

Origin of Product

United States

Academic Research on 7 Bis Beta Chloroethyl Aminomethyl 6,14 Endoethenotetrahydrooripavine

Advanced Synthetic Methodologies and Chemical Pathway Elucidation

The chemical structure of 7-Bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine is characterized by a complex opiate backbone, featuring a bis(beta-chloroethyl)aminomethyl substituent positioned at the 7-carbon. nih.gov The synthesis of this compound typically involves a multi-step chemical process. nih.gov This synthetic pathway commonly commences with natural opiate alkaloids, such as thebaine or oripavine, which then undergo various chemical modifications to incorporate the desired functional groups. nih.gov For instance, related derivatives like 7α-aminomethyl-6,14-endoethanotetrahydrothebaine and 7α-aminomethyl-6,14-endoethanotetrahydrooripavine have been synthesized from thebaine adducts through a sequence involving oxime formation, subsequent reduction, and catalytic hydrogenation of the olefin bond. nih.gov This highlights a general approach for constructing compounds based on this complex scaffold.

Molecular Mechanisms of Biological Action (e.g., DNA alkylation processes)

Research into 7-Bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine has revealed its significant cytotoxic activity. nih.gov This activity is observed against certain types of cancer cells. nih.gov The molecular mechanism underlying this biological action is attributed to the compound's capacity to alkylate DNA. nih.gov This DNA alkylation subsequently leads to cross-linking within the DNA structure, ultimately resulting in cell death. nih.gov The mechanism of action of 7-Bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine is considered similar to that of other well-known alkylating agents utilized in chemotherapy. nih.gov

Structure-Activity Relationship (SAR) Studies and Analog Development

Detailed structure-activity relationship (SAR) studies specifically focusing on the cytotoxic and DNA alkylation mechanisms of 7-Bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine are not extensively described in the provided search results. While related 6,14-bridged oripavine derivatives with 7α-substituents have been subject to SAR investigations concerning their opioid receptor activity, this information does not directly pertain to the DNA alkylation mechanism observed for alpha-Cam.

Investigation of Bioactivity in Defined Cellular and Subcellular Systems

The bioactivity of 7-Bis(beta-chloroethyl)aminomethyl-6,14-endoethenotetrahydrooripavine has been investigated, demonstrating significant cytotoxic activity against certain types of cancer cells. nih.gov However, specific detailed findings regarding its bioactivity in defined cellular or subcellular systems, such as quantitative data on specific cell lines or subcellular targets beyond DNA alkylation, are not provided in the available information.

Academic Research on Alpha Calmodulin Dependent Protein Kinase Ii Alphacamkii

Molecular Architecture and Oligomerization Dynamics of AlphaCaMKII

AlphaCaMKII is a serine/threonine protein kinase that forms large, complex holoenzymes, which are central to its function and regulation. Its unique structural organization enables its diverse roles in cellular signaling.

Subunit Composition and Isoform Distribution

The alphaCaMKII holoenzyme is typically composed of 12 subunits, arranged into two stacked hexameric rings elifesciences.orgnih.govkcl.ac.ukplos.orgresearchgate.net. While 12-subunit dodecamers are predominant, a small percentage (<4%) of CaMKIIα holoenzymes have been observed as 14-mers, and CaMKIIβ can even exist as 16-mers frontiersin.org. Each CaMKII subunit, with a molecular weight ranging from 52 to 83 kDa, possesses a conserved basic domain structure nih.govresearchgate.netfrontiersin.orgmdpi.com. This includes an N-terminal catalytic domain, a regulatory domain containing a self-inhibitory region and a Ca2+/calmodulin (CaM) binding site, a variable domain subject to alternative splicing, and a C-terminal self-association (or "hub") domain nih.govkcl.ac.ukfrontiersin.orgmdpi.comresearchgate.net.

There are four distinct CaMKII isoforms—alpha (α), beta (β), gamma (γ), and delta (δ)—encoded by different genes (CAMK2A, CAMK2B, CAMK2G, and CAMK2D) nih.govplos.orgresearchgate.netfrontiersin.orgnih.gov. Alpha and beta isoforms are the most abundant in neurons kcl.ac.ukfrontiersin.org. CaMKIIα is particularly prevalent in the hippocampal and neocortical areas of the brain, playing distinct roles in neuronal plasticity and memory frontiersin.org. CaMKIIβ is enriched in the cerebellum and is involved in neuronal development, and it is uniquely found in inhibitory interneurons within the cortex and hippocampus, unlike CaMKIIα frontiersin.org. CaMKIIδ participates in long-lasting memory storage in the hippocampus, and CaMKIIγ is implicated in spatial learning and long-term memory storage by regulating CaM transport to the nucleus nih.govfrontiersin.org. The presence of different subunits can influence the holoenzyme's localization; for instance, subunits with a nuclear localization sequence (NLS) can facilitate nuclear translocation mdpi.comfrontiersin.org.

Table 1: CaMKII Isoform Distribution and Primary Roles

IsoformPredominant LocationPrimary Roles
Alpha (α)Hippocampus, NeocortexNeuronal plasticity, Memory, Synaptic strength nih.govfrontiersin.org
Beta (β)Cerebellum, Inhibitory InterneuronsNeuronal development, Dendritic spine plasticity nih.govfrontiersin.org
Gamma (γ)Brain (general)Spatial learning, Long-term memory storage (via nuclear CaM transport) nih.gov
Delta (δ)Hippocampus (general)Long-lasting memory storage nih.govfrontiersin.org

Structural Determinants of Holoenzyme Assembly

The assembly of CaMKII holoenzymes occurs after the translation of individual subunits frontiersin.org. The C-terminal association domain is critical for this assembly, forming stacked pairs of hexameric or heptameric rings elifesciences.orgplos.orgresearchgate.netelifesciences.org. These hub domains create a rigid central complex from which the kinase and regulatory domains project radially elifesciences.orgfrontiersin.orgelifesciences.org. The kinase domains are connected to this central hub by intrinsically disordered and highly flexible linker regions (residues 301–344 in some isoforms), which are crucial for enabling inter-subunit autophosphorylation frontiersin.orgresearchgate.net. This unique holoenzyme architecture, ranging from 15–35 nm in diameter, provides a scaffold for the arrangement of kinase domains and contributes to the enzyme's functional properties, including its response to Ca2+/CaM frontiersin.orgresearchgate.netembopress.org. The linker length and the position of charged residues within it can modulate the holoenzyme's sensitivity to Ca2+/CaM and influence its compact or extended conformational states researchgate.netbiorxiv.org.

Enzymatic Reaction Mechanisms and Catalytic Regulation of AlphaCaMKII

CaMKII's enzymatic activity is tightly regulated, allowing it to act as a molecular switch in response to calcium signals.

Substrate Specificity and Phosphorylation Kinetics

CaMKII is a multifunctional protein kinase with broad substrate specificity, enabling it to regulate a wide array of physiological processes researchgate.netscbt.com. It phosphorylates a diverse range of proteins involved in cellular development, proliferation, transport, and neuronal function researchgate.net. Key substrates include the NMDA receptor (specifically the GluN2B subunit), synapsin 1, F-actin, and various calcium channels nih.govelifesciences.org. The interaction with these substrates can regulate autonomous activity, localization, and transport of the proteins nih.gov.

In its basal, inactive state, CaMKII's substrate binding site and catalytic domain are blocked by a pseudosubstrate segment within the regulatory domain kcl.ac.ukmdpi.com. Upon an influx of Ca2+ into the cell, Ca2+ binds to calmodulin (CaM), forming the Ca2+/CaM complex nih.govplos.orgfrontiersin.orgfrontiersin.org. This complex then binds to the regulatory domain of CaMKII, inducing a conformational change that releases the regulatory segment from the catalytic domain, thereby activating the enzyme kcl.ac.ukplos.orgfrontiersin.orgmdpi.comembopress.orgnih.gov.

The activation process leads to autophosphorylation, a critical intramolecular event. Half-maximal autophosphorylation of CaMKII can be achieved rapidly, within seconds, under saturating concentrations of ATP, Ca2+, and CaM researchgate.net. This autophosphorylation can occur at several threonine residues, most notably Thr286 in CaMKIIα (and Thr287 in β, δ, and γ isoforms) kcl.ac.ukplos.orgfrontiersin.orgfrontiersin.orgnih.gov. Phosphorylation at Thr286/287 occurs between neighboring subunits within the same holoenzyme and requires CaM binding to both involved subunits kcl.ac.uk. This modification prevents the enzyme from reverting to its inactive conformation and decreases the dissociation rate of bound CaM, allowing CaMKII to remain active even in the absence of Ca2+/CaM, a state known as autonomous activity kcl.ac.ukplos.orgfrontiersin.orgfrontiersin.orgnih.goved.ac.uk.

Table 2: Key Autophosphorylation Sites and Their Effects

Phosphorylation SiteIsoformEffect on CaMKII Activity
Thr286αInduces autonomous activity, maintains activation even without CaM kcl.ac.ukplos.orgfrontiersin.orgfrontiersin.orgnih.gov
Thr287β, δ, γInduces autonomous activity, maintains activation even without CaM kcl.ac.ukplos.orgfrontiersin.orgfrontiersin.orgnih.gov
Thr305/306AllInhibitory autophosphorylation; can reduce activity of Thr286-phosphorylated CaMKII kcl.ac.ukfrontiersin.orgmolbiolcell.org

Allosteric Regulation and Conformational Transitions

The activation of CaMKII involves a complex series of allosteric conformational changes initiated at the regulatory domain plos.orgembopress.orgnih.gov. In the autoinhibited state, the regulatory domain partially wraps around the catalytic domain, with its autoinhibitory region acting as a pseudosubstrate to block the active site kcl.ac.ukmdpi.com. Upon Ca2+/CaM binding, the inhibitory region adopts an extended conformation, releasing the catalytic cleft and repositioning residues in the active site to enable ATP binding plos.orgnih.gov. This conformational change is crucial for the enzyme's catalytic function plos.org.

The oligomeric assembly of CaMKII subunits facilitates cooperative CaM binding and substrate phosphorylation embopress.org. Furthermore, the unique holoenzyme architecture provides a framework for inter-subunit autophosphorylation of Thr286 by bringing kinase domains into close proximity, increasing the effective local concentration of subunits researchgate.net. Allosteric regulation also involves the linker region between the regulatory and hub domains, where charged residues can modulate Ca2+/CaM sensitivity biorxiv.org. The interaction with certain binding partners can even activate CaMKII allosterically without the need for an increase in intracellular calcium, allowing it to phosphorylate substrates that are poorly phosphorylated in vitro nih.gov.

Regulatory Post-Translational Modifications of AlphaCaMKII

Post-translational modifications (PTMs) are crucial biochemical processes that significantly influence protein function, stability, localization, and interactions abcam.commdpi.comthermofisher.com. For alphaCaMKII, phosphorylation is the most extensively studied and critical PTM, serving as a molecular switch for its activity and targeting mdpi.comresearchgate.netabcam.comfrontiersin.org.

Beyond the well-known autophosphorylation at Thr286/287, other phosphorylation sites exist. Phosphorylation at Thr305 and Thr306 (or Thr307 in other isoforms) is selectively promoted by stimuli that induce long-term depression (LTD) and can reduce the activity of Thr286-phosphorylated CaMKII in the absence of Ca2+ kcl.ac.ukfrontiersin.orgmolbiolcell.org. This inhibitory phosphorylation can also direct CaMKII movement during LTD from excitatory to inhibitory synapses frontiersin.org. A newer phosphorylation site, Thr253, has also been identified in vivo, and its modification can specifically alter CaMKII's adaptor activity for interactions with certain proteins nih.govresearchgate.net.

The phosphorylation state of CaMKII can profoundly alter its targeting and subcellular localization mdpi.comresearchgate.net. For example, the translocation of CaMKII to the postsynaptic density (PSD) is dependent on its phosphorylation state researchgate.net. These multi-site phosphorylations, along with interactions with specific binding proteins, create functionally distinct pools of CaMKII within different cells or subcellular compartments, allowing for diverse functional responses to activation mdpi.comnih.gov.

Autophosphorylation Mechanisms and Inter-subunit Dynamics

AlphaCaMKII exists in an autoinhibited state under basal conditions, with its regulatory segment bound to the catalytic domain frontiersin.orgnih.gov. Activation is initiated by an increase in intracellular Ca²⁺ concentration, leading to the binding of Ca²⁺/CaM complexes to the regulatory domain, which releases the regulatory segment from the catalytic domain frontiersin.orgnih.govnih.gov. This conformational change allows the catalytic domain to become active and phosphorylate substrates plos.org.

A critical aspect of alphaCaMKII regulation is its autophosphorylation. If the Ca²⁺ signal is sufficiently strong, and two adjacent subunits within the CaMKII holoenzyme are activated, an inter-subunit autophosphorylation occurs at threonine 286 (Thr286) in the alpha subunit (Thr287 in β, γ, and δ isoforms) frontiersin.orgfrontiersin.orgnih.govnih.gov. This phosphorylation at Thr286 sterically prevents the kinase from reverting to its autoinhibited state, thereby rendering it autonomously active even after the initial Ca²⁺ stimulus subsides and Ca²⁺/CaM dissociates frontiersin.orgfrontiersin.orgnih.govnih.govplos.orgnih.gov. This autonomous activity is a key mechanism for generating "molecular memory" from brief Ca²⁺ stimuli frontiersin.orgnih.gov. Autophosphorylation at Thr286 also significantly increases the enzyme's affinity for CaM by approximately 1000-fold, a process known as CaM trapping frontiersin.orgnih.govembopress.org. A single autophosphorylated subunit can rapidly phosphorylate its neighbors, contributing to the persistence of the Thr286-autophosphorylated state frontiersin.org.

Following Thr286 phosphorylation and Ca²⁺/CaM dissociation, alphaCaMKII can undergo further intra-subunit autophosphorylation at threonines 305 and 306 (Thr305/6) within the CaM binding domain nih.govnih.gov. Phosphorylation at these sites inhibits further CaM binding, leading to enzyme inactivation nih.gov. This Thr305/6 phosphorylation has also been shown to modulate protein-protein interactions of CaMKII, specifically inhibiting its binding to the postsynaptic density (PSD) and several PSD proteins, and increasing its dissociation rate from the PSD nih.gov.

Dephosphorylation Processes and Enzyme Inactivation

Dephosphorylation is crucial for terminating alphaCaMKII activity and returning the enzyme to its autoinhibited state. While Thr286 autophosphorylation confers autonomous activity, this activity is not indefinite. Time-dependent autoinactivation mechanisms of phospho-Thr286-alphaCaMKII suggest a transient kinase activity, lasting approximately 1 minute, which is relevant for the induction of long-term potentiation (LTP) and memory formation nih.gov.

Protein phosphatases play a critical role in dephosphorylating alphaCaMKII. Both protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) have been shown to dephosphorylate Thr286 plos.org. The dephosphorylation of phospho-Thr286-alphaCaMKII is attenuated when the enzyme is bound to the NR2B subunit of the N-methyl-D-aspartate receptor (NMDAR), favoring the persistence of the Thr286 autophosphorylated state plos.org. This suggests that the molecular environment and interactions with binding partners can influence the dephosphorylation rate and thus the duration of alphaCaMKII activity mdpi.com.

Autoinactivation can also occur through Thr305/6 autophosphorylation, which prevents further CaM binding and leads to inactivation nih.govnih.govresearchgate.net. This phosphorylation can occur even in the continuous presence of Ca²⁺ and bound Ca²⁺/CaM, suggesting a complex interplay of regulatory mechanisms nih.gov.

Protein-Ligand Interactions of AlphaCaMKII: Calmodulin and Effector Binding

AlphaCaMKII's function is intricately regulated by its interactions with various proteins and ligands, most notably Calmodulin (CaM) and anchoring proteins.

Calcium-Dependent Calmodulin Binding Thermodynamics

Calmodulin (CaM) acts as a cellular Ca²⁺ sensor and plays a crucial role in activating alphaCaMKII mdpi.com. CaMKII is activated when intracellular Ca²⁺ concentration increases, leading to the formation of Ca²⁺/CaM complexes frontiersin.orgfrontiersin.orgnih.gov. CaM typically binds approximately 3-4 calcium ions in a cooperative manner frontiersin.orgnih.gov. The binding of Ca²⁺/CaM to the regulatory domain of alphaCaMKII induces a conformational change that relieves its autoinhibition, allowing the kinase to become active frontiersin.orguniprot.orgnih.gov.

The apparent affinity of CaM for calcium increases when CaM is bound to a target protein like alphaCaMKII nih.gov. This phenomenon is critical for the enzyme's activation and subsequent autophosphorylation. The autophosphorylation of alphaCaMKII at Thr286 further strengthens the binding of CaM by over 1000-fold, a mechanism referred to as CaM trapping frontiersin.orgnih.govembopress.org. This trapping ensures that the kinase remains active even after the initial Ca²⁺ signal dissipates, contributing to its autonomous activity frontiersin.orgnih.gov.

Interaction with Anchoring Proteins (e.g., alphaKAP)

One notable anchoring protein is alphaCaMKII-anchoring protein (alphaKAP). AlphaKAP is a non-kinase protein encoded by a gene located within the alphaCaMKII gene itself, expressed primarily in muscle tissues (skeletal and cardiac) and at lower levels in other organs mdpi.comnih.govnih.gov. AlphaKAP consists of a C-terminal region identical to the association domain of alphaCaMKII, with an 11-amino acid insertion in its variable region, and a unique hydrophobic N-terminal sequence not found in other CaMKII proteins nih.gov. This hydrophobic N-terminal domain allows alphaKAP to anchor to membranes, such as the sarcoplasmic reticulum (SR) membrane in skeletal muscle mdpi.comnih.govbiorxiv.org.

AlphaKAP forms heteromultimers with full-length CaMKII, facilitating the translocation of active full-length kinase subunits to the SR membrane, a process that would not normally occur mdpi.comnih.gov. When assembled with alphaKAP, CaMKII retains its normal enzymatic activity and its ability to become Ca²⁺-independent following autophosphorylation nih.gov. This interaction highlights how specific anchoring proteins can target CaMKII to particular subcellular locations, thereby influencing its substrate specificity and functional roles mdpi.com.

Functional Roles of AlphaCaMKII in Intracellular Signaling Cascades

AlphaCaMKII is a pivotal enzyme in various intracellular signaling cascades, particularly in neurons, where it is critical for processes like neurotransmitter synthesis and exocytosis, synaptic organization, and long-term plasticity mdpi.com.

Integration into Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation)

AlphaCaMKII is widely recognized as a critical mediator of synaptic plasticity, especially Long-Term Potentiation (LTP), a cellular mechanism believed to underlie learning and memory frontiersin.orgfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netfrontiersin.org. LTP involves a long-lasting increase in synaptic strength following brief periods of synaptic activity nih.govresearchgate.net.

The induction of LTP involves Ca²⁺ entry into the postsynaptic neuron, typically through NMDARs, which activates CaMKII frontiersin.orgnih.govnih.govresearchgate.net. Activated CaMKII then translocates to the postsynaptic density (PSD), where it binds to the NMDAR subunit 2B (NR2B) frontiersin.orgnih.govnih.govplos.orgjneurosci.org. This interaction is crucial for LTP induction plos.org. Binding to NR2B can also render CaMKII permanently active by occupying the T-site (where Thr286 is bound in the inactive state) frontiersin.org.

CaMKII contributes to LTP expression by phosphorylating principal and auxiliary subunits of AMPA-type glutamate (B1630785) receptors (AMPARs) frontiersin.orgnih.govresearchgate.net. For instance, phosphorylation of Ser831 of GluA1 (an AMPAR subunit) by CaMKII enhances the single-channel conductance of AMPARs frontiersin.orgnih.gov. CaMKII also plays a role in "AMPAfication," the conversion of silent synapses to active ones, by positioning AMPARs in the PSD through interactions with proteins like stargazin frontiersin.org.

The autonomous activity of Thr286-autophosphorylated CaMKII, as well as its binding to GluN2B, is proposed to contribute to molecular memory frontiersin.org. This persistent activity allows the enzyme to act as a biochemical integrator of multiple calcium pulses during LTP induction, which is essential for full CaMKII activation and subsequent LTP nih.gov. Furthermore, in the later stages of LTP, CaMKII has a structural role in enlarging and strengthening the synapse researchgate.net. Studies have shown that preventing persistent CaMKII activation through mutations (e.g., T286A) impairs LTP induction and certain forms of learning nih.gov.

The involvement of alphaCaMKII in synaptic plasticity extends to its interaction with other signaling pathways. For example, activated CaMKII can release the translational block on protein kinase M zeta (PKMζ) mRNA, contributing to the long-term maintenance of LTP frontiersin.org. AlphaCaMKII also forms a bistable switch with CPEB1 (Cytoplasmic Polyadenylation Element Binding protein 1), a translation factor, which can persistently regulate the on-site synthesis of plasticity-related proteins, including alphaCaMKII itself, thereby contributing to the long-term maintenance of synaptic plasticity embopress.orgresearchgate.net.

Table 1: Key AlphaCaMKII Phosphorylation Sites and Their Effects

Phosphorylation SiteEffect on AlphaCaMKII Activity/InteractionMechanismReferences
Threonine 286 (Thr286)Autonomous activity, increased CaM affinityIntersubunit autophosphorylation, prevents autoinhibition, CaM trapping frontiersin.orgfrontiersin.orguniprot.orgnih.govnih.govplos.orgnih.govembopress.org
Threonine 305/306 (Thr305/6)Enzyme inactivation, reduced CaM binding, reduced PSD associationIntrasubunit autophosphorylation, inhibits CaM binding nih.govnih.govnih.govresearchgate.net

Table 2: AlphaCaMKII Interactions and Functional Outcomes

Interacting PartnerFunctional Outcome/RoleReferences
Calmodulin (CaM)Activation of kinase, CaM trapping frontiersin.orgfrontiersin.orgmdpi.comnih.govembopress.orgnih.gov
NR2B subunit of NMDARSustained activity, attenuated dephosphorylation, LTP induction frontiersin.orgnih.govnih.govplos.orgjneurosci.org
AMPARs (e.g., GluA1)Enhanced channel conductance, AMPAfication frontiersin.orgnih.gov
alphaKAPAnchoring to membranes (e.g., SR), translocation mdpi.comnih.govnih.govbiorxiv.org
CPEB1Bistable switch for long-term synaptic plasticity maintenance embopress.orgresearchgate.net
Stargazin (TARPγ-2)Positioning and trapping of AMPAR in PSD frontiersin.org

Academic Research on Alpha Modified Chloramphenicol Cam Derivatives

Synthetic Strategies for Novel Chloramphenicol (B1208) Analogs (e.g., α,β-unsaturated carbonyl derivatives)

A primary strategy to develop new CAM derivatives involves modifying its structure, particularly the dichloroacetyl moiety, which is crucial for its antibacterial potency. nih.gov Researchers have explored replacing this tail with various chemical scaffolds like amino acids and peptides to endow the molecule with new properties. nih.govresearchgate.net

One significant approach has been the synthesis of α,β-unsaturated carbonyl derivatives of CAM. nih.gov A notable example is α-dichloroacetamido-p-nitroacrylophenone. nih.gov The synthesis of these enone analogs typically starts from commercially available CAM or its synthetic analogs. nih.gov The process involves selectively protecting the primary hydroxyl group, followed by oxidation of the secondary hydroxyl group using a reagent like the Dess-Martin periodinane. nih.gov This strategy has yielded compounds with significant antibacterial activity, especially against Gram-positive strains resistant to the parent CAM. nih.gov

Other synthetic strategies include:

O-acylation: Screening of soil metagenomic libraries has identified clones capable of producing mono- or diacylated CAM derivatives. nih.gov Additionally, synthetic 1-O-acyl and 1,3-O-diacyl CAM derivatives have been created, with some showing enhanced activity against Mycobacterium species. nih.govacs.org

Amino Acid and Peptide Conjugation: The amino group of des-dichloroacetyl CAM (chloramphenicol amine) has been modified by attaching various amino acids or peptide sequences. nih.govmdpi.com This approach is particularly useful for studying interactions between the antibiotic and the ribosomal tunnel. nih.govmdpi.com For instance, tethering amino acids like glycine, lysine, or ornithine to the chloramphenicol base has been a productive method for creating new pharmacophores. researchgate.net

Polyamine Conjugation: To explore new translation inhibitors, CAM has been conjugated with polyamines. nih.gov This involves a one-pot acylation of the chloramphenicol amine with succinic anhydride, followed by coupling with linear diamines or spermidine. nih.gov

Glycosylation: To combat resistance, modifications based on the glycosylation of CAM's hydroxyl groups have been developed. These derivatives have shown complete resistance to the action of chloramphenicol acetyltransferase (CAT), a key resistance enzyme. nih.gov

Molecular Mechanisms of Altered Biological Activity

Chloramphenicol's primary target is the bacterial ribosome, where it binds to the peptidyl transferase center (PTC) in the 50S subunit and inhibits peptide bond formation. nih.govnih.gov Modifications to the CAM structure can alter these interactions. For example, peptide-based CAM analogs have been synthesized to study the interaction between antimicrobial peptides and the ribosomal tunnel. nih.gov Molecular docking and biochemical studies of these conjugates help in understanding potential contacts within the tunnel. nih.govmdpi.com

Some peptide conjugates demonstrate a dual action on the ribosome, binding to both the PTC and the polypeptide exit tunnel. mdpi.com While many new analogs bind to the E. coli ribosome with affinities similar to or even greater than the parent CAM, their antibacterial activity can be hampered by poor penetration of the bacterial membrane. nih.govmdpi.com For instance, a CAM-polyamine conjugate showed a binding affinity (Ki) of 0.8–2.6 µM compared to 1.5 ± 0.1 µM for CAM but was inactive against tested bacteria. nih.gov

Bacterial resistance to chloramphenicol is a significant clinical challenge. omicsonline.org Mechanisms include enzymatic inactivation by chloramphenicol acetyltransferase (CAT), reduced drug uptake, and increased efflux. omicsonline.orgomicsonline.org The development of derivatives aims to circumvent these mechanisms. omicsonline.org

Evading Enzymatic Inactivation: A common resistance mechanism is the acetylation of the primary hydroxyl group of CAM by CAT. nih.gov Glycosylated derivatives of chloramphenicol have been synthesized that are completely resistant to the action of recombinant CAT from E. coli. nih.gov Similarly, α,β-unsaturated carbonyl derivatives have shown efficacy against CAM-resistant strains, suggesting the enone structure is key to overcoming this resistance. nih.gov

Altering the Structure: By replacing the dichloroacetyl tail with different functional groups, such as amino acids, new derivatives are created that may no longer be recognized by resistance-conferring enzymes. researchgate.net For example, replacing the phenyl group of chloramphenicol with a nitrothienyl group or the p-nitro group with an acetyl group has produced analogs that are more active and face less bacterial resistance than the parent compound. ekb.eg

Research into CAM analogs has revealed that some derivatives may possess different modes of action from the parent compound. nih.govmdpi.com The CAM scaffold is being explored for discovering agents that act as inhibitors of bacterial cell wall biosynthesis. nih.govmdpi.com The α,β-unsaturated carbonyl CAM derivatives, for instance, have been identified as potential inhibitors of this pathway. nih.gov While these compounds were effective, they also exhibited cytotoxicity against human cells, indicating a need for further structural modifications to reduce toxicity while maintaining their novel mechanism of action. nih.gov Another avenue of research involves creating dual-acting agents; for example, triphenylphosphonium (TPP) analogs of CAM have been synthesized to target both the bacterial ribosome and bacterial membranes. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of Derivative Series

The biological activity of chloramphenicol is highly sensitive to its chemical structure. youtube.com SAR studies have shown that modifications at various positions can dramatically alter its efficacy.

The Propanediol Moiety: The D-threo isomer is the only biologically active form. nih.govyoutube.com The hydroxyl groups at positions C1 and C3 are essential for activity. youtube.com

The p-Nitrophenyl Group: This group can be replaced with other electron-withdrawing groups, such as an acetyl or methylsulfonyl group, to yield active compounds, though generally less potent than CAM itself. youtube.com Replacing it with other aryl groups or moving the nitro group to the ortho or meta position reduces activity. youtube.comyoutube.com However, some derivatives with a nitrothienyl group retain antibacterial activity. youtube.com

The Dichloroacetyl Moiety: This group is essential for high potency. nih.gov Replacing the dichloro group with dibromo or difluoro groups leads to decreased activity. nih.govyoutube.com However, some studies suggest that replacement with an NHCF3 group can result in more lipophilic compounds. youtube.com The α,β-unsaturated carbonyl (enone) structural element has been found to be crucial for the antibacterial activity of certain derivative series, as analogous compounds with an aldehyde function (enals) were inactive. nih.govmdpi.com

Modification SiteStructural ChangeEffect on Antibacterial ActivityReference
p-Nitrophenyl GroupReplacement with other aryl groupsReduced activity youtube.com
p-Nitrophenyl GroupShift nitro group to ortho/meta positionReduced activity youtube.com
p-Nitrophenyl GroupReplacement with other electron-withdrawing groups (e.g., acetyl)Activity retained but generally lower than CAM youtube.com
Propanediol MoietyModification of C1 and C3 hydroxyl groupsActivity is sensitive; bulky substitutions can have negative effects nih.govyoutube.com
Dichloroacetyl MoietyReplacement with dibromo- or difluoro-acetyl groupsReduced activity nih.gov
Dichloroacetyl MoietyConversion to α,β-unsaturated enoneActivity retained/enhanced, especially against resistant strains nih.govmdpi.com

Biochemical Investigations of Derivatized Compound Efficacy in Model Systems

The efficacy of novel CAM derivatives is evaluated through a variety of in vitro and in vivo model systems. A standard method is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. biointerfaceresearch.com

For example, α,β-unsaturated carbonyl derivatives have demonstrated significant activity against a wide range of Gram-positive bacteria, including strains resistant to parent CAM. nih.govmdpi.com Compounds 43 and 46 in one study showed MIC values between 2–32 μg/mL against these strains. nih.govmdpi.com In contrast, peptide-conjugated CAM analogs exhibited MICs ranging from 20 to 200 μM against E. coli, which was comparable to chloramphenicol itself. nih.gov

In vitro protein biosynthesis inhibition assays are also crucial. One chloramphenicol analog (29b) demonstrated activity similar to the parent CAM in such an assay. nih.govmdpi.com Similarly, a homodimer of CAM (compound 43) was found to be three-fold more potent than CAM in inhibiting AcPhe-puromycin synthesis, a measure of peptide bond formation. nih.gov This compound also showed superior activity against resistant strains of Pseudomonas aeruginosa and E. coli. nih.gov

The table below summarizes the efficacy of selected alpha-modified CAM derivatives.

Derivative Type/CompoundModel System/Bacterial StrainEfficacy Measurement (e.g., MIC)Reference
α,β-Unsaturated Carbonyl Derivatives (Compounds 43 & 46)Gram-positive strains (including CAM-resistant)MIC: 2–32 μg/mL nih.govmdpi.com
1′-(p-nitrobenzoyl)chloramphenicol (16)Mycobacterium intracellulareMIC: 12.5 μg/mL (vs. 25 μg/mL for CAM) nih.govacs.org
1′-(p-nitrobenzoyl)chloramphenicol (16)Mycobacterium tuberculosisMIC: 50.0 μg/mL (vs. >100 μg/mL for CAM) nih.govacs.org
Peptide Conjugates (1a-1q)E. coli (K-12)MIC: 20–200 μM nih.gov
Bis-dichloroacetyl derivative of ornithine (6)Various pathogenic bacteriaDisplayed the highest antimicrobial activity in a series researchgate.net
CAM Homodimer (43)Resistant P. aeruginosa and E. coliSuperior antibacterial activity compared to CAM nih.gov

Academic Research on Alpha Cellulose

Biorefinery and Extraction Technologies for High-Purity Alpha-Cellulose from Biomass

The isolation of high-purity alpha-cellulose from lignocellulosic biomass is a critical first step for its utilization in various applications. mdpi.com Biorefinery concepts aim to sustainably fractionate biomass into its primary components: cellulose, hemicellulose, and lignin. acs.org Research in this area focuses on developing efficient and environmentally benign extraction technologies.

A variety of pretreatment methods are employed to break down the recalcitrant structure of lignocellulosic materials. These methods can be broadly categorized as physical, chemical, and biological. Chemical pretreatments are widely studied and include:

Alkaline Treatment: This process, often using sodium hydroxide, effectively removes lignin and a significant portion of hemicellulose. mdpi.com The concentration of the alkali solution, reaction time, and temperature are crucial parameters that influence the delignification process. mdpi.com

Acid Hydrolysis: Dilute acids are used to hydrolyze the hemicellulose fraction, leaving behind a cellulose-rich solid residue. acs.org

Organosolv Process: This method uses organic solvents or aqueous-organic solvent mixtures to remove lignin and hemicellulose. acs.org It has the advantage of producing high-purity lignin as a byproduct.

Ionic Liquids and Deep Eutectic Solvents: These novel solvent systems are gaining attention for their ability to dissolve cellulose and facilitate the separation of biomass components under milder conditions. researchgate.net

Following pretreatment, a bleaching process is typically applied to remove residual lignin and other impurities, yielding high-purity alpha-cellulose. acs.org Common bleaching agents include sodium chlorite and hydrogen peroxide. mdpi.comacs.org The effectiveness of these extraction and purification strategies is often evaluated by the resulting alpha-cellulose content, crystallinity index, and degree of polymerization. For instance, a combination of dilute sulfuric acid pretreatment followed by acid-catalyzed organosolv treatment has been shown to be highly effective, leading to significant hemicellulose removal and delignification. acs.org

Biomass SourcePretreatment/Extraction MethodAlpha-Cellulose Yield (%)Purity/Alpha-Cellulose Content (%)Reference
Date Palm Trunk MeshSupercritical CO2, Concentrated Alkali~6594 mdpi.com
Moso Bamboop-Toluenesulfonic Acid Pretreatment, Bleaching, Cold Caustic Extraction->97 researchgate.net
Beechwood SawdustDilute Sulfuric Acid, Acid-Catalyzed Organosolv, Bleaching68-91 (recovery)- acs.org
Cornstalk[Bmim]Cl-AS (ionic liquid)71.04 ± 0.7899.16 ± 0.15 researchgate.net

Macromolecular Structure and Supramolecular Assembly of Alpha-Cellulose

The properties of alpha-cellulose are intrinsically linked to its hierarchical structure, which spans from the molecular level of individual polysaccharide chains to their assembly into complex supramolecular structures. researchgate.net

Crystalline and Amorphous Domains Characterization

Alpha-cellulose is a semi-crystalline polymer, meaning its structure consists of both highly ordered (crystalline) and disordered (amorphous) regions. researchgate.net The crystalline domains, often referred to as crystallites, are formed by the parallel alignment of cellulose chains, which are held together by an extensive network of hydrogen bonds. nih.gov The amorphous regions, on the other hand, lack this long-range order. cellulosechemtechnol.ro

The ratio of crystalline to amorphous regions, known as the crystallinity index, significantly influences the mechanical properties, chemical reactivity, and enzymatic digestibility of cellulose. mdpi.comnih.gov Various analytical techniques are used to characterize these domains:

X-ray Diffraction (XRD): XRD is a primary tool for determining the crystallinity index and identifying the specific crystalline allomorphs of cellulose (e.g., Cellulose I and Cellulose II). mdpi.com The diffraction pattern of crystalline cellulose shows sharp peaks, while amorphous cellulose produces a broad halo. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can provide insights into the hydrogen bonding patterns within the cellulose structure, which differ between crystalline and amorphous regions. mdpi.com

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of cellulose, which are influenced by its crystallinity. mdpi.com

The crystallinity of alpha-cellulose can be altered through various treatments. For example, alkali treatment (mercerization) can convert the native Cellulose I allomorph into the more thermodynamically stable Cellulose II. nih.gov Conversely, processes like dissolution and regeneration can lead to a significant decrease in crystallinity, resulting in amorphous cellulose. cellulosechemtechnol.ro

Cellulose SourceTreatmentCrystallinity Index (%)Analytical MethodReference
Date Palm Trunk Mesh (Alpha-Cellulose)Physicochemical treatments68.9XRD mdpi.com
Date Palm Trunk Mesh (Nanocellulose)Further acid hydrolysis71.8XRD mdpi.com
Cocoa Pod Husk (Alpha-Cellulose)Isolation26.32XRD nih.gov
Microcrystalline CelluloseDissolution/Regeneration~20XRD cellulosechemtechnol.ro

Polysaccharide Chain Conformation and Intermolecular Interactions

The conformation of the individual polysaccharide chains and the intermolecular interactions between them are fundamental to the structure and properties of alpha-cellulose. Each anhydroglucose unit in the cellulose chain is in a 4C1 chair conformation. researchgate.net The β-1,4-glycosidic bonds that link these units result in a linear, ribbon-like chain structure. researchgate.netias.ac.in

The extensive network of intra- and intermolecular hydrogen bonds is a defining feature of cellulose. mdpi.com Intramolecular hydrogen bonds, such as O3-H···O5 and O2-H···O6, contribute to the rigidity of the individual cellulose chains. mdpi.com Intermolecular hydrogen bonds form between adjacent chains, leading to their aggregation into sheets and ultimately into the crystalline structure of cellulose microfibrils. uspto.gov These strong intermolecular forces are responsible for the high tensile strength and insolubility of cellulose in water and most organic solvents. mdpi.com

The study of polysaccharide chain conformation and interactions often involves a combination of experimental techniques and computational modeling. ias.ac.in Spectroscopic methods like NMR and FTIR provide information about the local chemical environment and hydrogen bonding. mdpi.comuspto.gov Computational approaches, such as molecular dynamics simulations, allow for the investigation of chain flexibility and the energetics of different conformations. researchgate.net

Chemical Derivatization and Functionalization Pathways of Alpha-Cellulose

The chemical modification of alpha-cellulose is a vast field of research aimed at altering its properties to create new materials with tailored functionalities. researchgate.net The primary sites for chemical reactions are the three hydroxyl (-OH) groups present on each anhydroglucose unit, located at the C2, C3, and C6 positions. researchgate.net

Esterification and Etherification Reactions

Esterification and etherification are two of the most common and commercially important derivatization reactions for cellulose. researchgate.net These reactions involve the replacement of the hydrogen atom of the hydroxyl groups with other functional groups. researchgate.net

Esterification is the reaction of cellulose with an acid or acid derivative (such as an acid chloride or anhydride) to form a cellulose ester. mdpi.com This process can introduce a wide range of functional groups, altering properties like solubility and thermoplasticity. mdpi.com Common cellulose esters include:

Cellulose acetate

Cellulose acetate propionate

Cellulose acetate butyrate researchgate.net

Etherification involves reacting cellulose with alkyl halides or epoxides to produce cellulose ethers. researchgate.net This modification can enhance properties such as water solubility and viscosity. Important cellulose ethers include:

Methyl cellulose

Ethyl cellulose

Hydroxyethyl cellulose

Carboxymethyl cellulose researchgate.net

Controlling the degree of substitution (DS)—the average number of hydroxyl groups substituted per anhydroglucose unit (maximum of 3)—and the regioselectivity of the substitution (i.e., which hydroxyl group reacts) are key challenges and active areas of research. scilit.comnih.gov The development of new solvent systems has enabled more controlled and homogeneous reactions. nih.gov

Oxidation and Reduction Chemistry

Oxidation of cellulose introduces new functional groups, such as aldehyde, ketone, and carboxylic acid groups, by modifying the existing hydroxyl groups. tandfonline.comwikipedia.org The type and extent of oxidation depend on the oxidizing agent and reaction conditions. tandfonline.comwikipedia.org

Periodate Oxidation: This is a selective oxidation that cleaves the C2-C3 bond of the anhydroglucose unit, forming two aldehyde groups. researchgate.netnist.gov The resulting product is known as dialdehyde cellulose (DAC). researchgate.net

TEMPO-mediated Oxidation: (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a highly selective method that primarily oxidizes the primary hydroxyl group at the C6 position to a carboxylic acid group. patsnap.com

Other Oxidizing Agents: A variety of other agents like nitrogen dioxide, permanganates, and peroxides can also be used, leading to different oxidation products. tandfonline.comwikipedia.org

Oxidized celluloses often exhibit increased water solubility and reactivity, making them useful in applications like drug delivery and as superabsorbents. patsnap.com

Reduction reactions are often performed on oxidized celluloses. For example, the aldehyde groups in dialdehyde cellulose can be reduced to hydroxyl groups using reducing agents like sodium borohydride. researchgate.net This reduction can be accompanied by side reactions, such as β-alkoxy-elimination, which can lead to a decrease in the molecular weight of the cellulose chain. researchgate.net

Based on a comprehensive search for the chemical compound "alpha-Cam," it appears there is no widely recognized chemical compound with this specific name in publicly available scientific literature and databases. The search results primarily point to other subjects that share a similar name but are distinct from a small molecule chemical compound.

Specifically, the term "this compound" is most prominently associated with:

Alpha-CaMKII (α-Calcium/calmodulin-dependent protein kinase II): This is a crucial protein enzyme involved in synaptic plasticity and neurotransmitter release in the brain. nih.govnih.gov It plays a significant role in learning and memory. Research on α-CaMKII focuses on its function in neuronal signaling pathways. nih.govnih.gov

ALCAM (Activated Leukocyte Cell Adhesion Molecule): Also known as CD166, this is a protein that mediates cell-cell adhesion and is involved in various biological processes, including the immune response and cancer metastasis. researchgate.netnih.govmdpi.com

Alphacam: This is a well-established brand of CAD/CAM (Computer-Aided Design/Computer-Aided Manufacturing) software used in the manufacturing industry for programming CNC machines. youtube.comyoutube.comhexagon.complanitcanada.ca

CAM Photosynthesis (Crassulacean Acid Metabolism): This is a photosynthetic pathway adapted by some plants in arid conditions to minimize water loss. biorxiv.orgrseco.orgnih.gov

The user's request also mentions "" and "Fundamental Research into Cellulose Polymerization and Depolymerization Mechanisms." Alpha-cellulose is the most abundant and stable form of cellulose, a complex carbohydrate (a polysaccharide) that is the primary structural component of plant cell walls. It is not a small chemical compound and is distinct from the other entities identified in the search for "this compound."

Due to the absence of a specific chemical compound named "this compound" in the available scientific literature, it is not possible to generate a scientifically accurate article that adheres to the provided outline covering chemical and physical properties, synthesis, and mechanism of action. Any attempt to create such an article would be speculative and not based on factual data.

Therefore, the requested article on the chemical compound "this compound" cannot be produced.

Academic Research on Alpha Pinene

Biosynthetic Pathways and Enzymatic Synthesis of Alpha-Pinene (B124742) Enantiomers

The biosynthesis of α-pinene in plants initiates with the formation of the C5 intermediates isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) rsc.orgontosight.aiacs.org. These precursors are typically generated via the mevalonate (B85504) (MVA) pathway or the deoxyxylulose-5-phosphate (DXP) pathway rsc.orgontosight.aiacs.org. Subsequently, geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of IPP and DMAPP to produce geranyl diphosphate (GPP), a common precursor for many monoterpenes ontosight.aiacs.org.

The final and crucial step in α-pinene biosynthesis involves the cyclization of GPP, which is catalyzed by the enzyme α-pinene synthase ontosight.aiacs.org. This enzyme belongs to the terpene synthase family and employs a complex mechanism involving carbocation intermediates to convert GPP into α-pinene rsc.orgontosight.ai. The stereochemistry of α-pinene, which is critical for its biological roles, is determined by the initial right- or left-handed helical folding of GPP, leading to distinct enzyme-bound intermediates that result in either (+)-α-pinene or (−)-α-pinene researchgate.net.

Research by Croteau and co-workers in the 1980s identified two enantiomeric pinene cyclases in Salvia officinalis: (+)-pinene cyclase (cyclase I) and (−)-pinene cyclase (cyclase II). These distinct stereospecific enzymes catalyze the cyclization of GPP to the corresponding monoterpene olefins of opposite configurations nih.gov. Pines are known to produce both enantiomers of α-pinene, which are believed to arise through antipodal reaction mechanisms mediated by distinct enzymes researchgate.net. For example, a cDNA library from loblolly pine (Pinus taeda) revealed genes encoding both (+)-(3R:5R)-α-pinene synthase and (-)-(3S:5S)-α-pinene synthase, which produce mirror-image products researchgate.net.

Mechanistic Investigations of Biological Activities at the Molecular Level

α-Pinene exhibits a wide range of biological activities, including antioxidant and antimicrobial properties, which are underpinned by specific molecular mechanisms nih.govnih.gov.

Molecular Basis of Antioxidant Effects (e.g., free radical scavenging)

α-Pinene demonstrates potent antioxidant activity, primarily through its ability to scavenge free radicals and inhibit oxidative stress nih.govnih.govimrpress.comimrpress.comresearchgate.net. Studies utilizing methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have shown that α-pinene effectively neutralizes free radicals imrpress.comresearchgate.nettandfonline.com. For instance, in a study evaluating wine terpenoids, α-pinene exhibited the strongest DPPH free radical scavenging activity with an IC₅₀ value of 12.57 ± 0.18 mg/mL, and the highest reducing power tandfonline.com.

The antioxidant mechanism of α-pinene may involve the donation of hydrogen atoms or electrons to stabilize radicals, thereby impeding the oxidation process researchgate.net. Research also suggests the involvement of nuclear factor Nrf2 induction and reactive oxygen species (ROS) scavenging in its antioxidant mechanism imrpress.comfrontiersin.org. Pre-treatment with α-pinene has been shown to inhibit lipid peroxidation and ROS production, reduce cell viability loss, and enhance the endogenous antioxidant system in cells, protecting them against oxidative damage imrpress.com.

Table 1: Free Radical Scavenging Activity (DPPH IC₅₀ values) of α-Pinene and Other Terpenoids tandfonline.com

CompoundDPPH IC₅₀ (mg/mL)
BHT (Standard)Lower than α-pinene
α-Pinene12.57 ± 0.18
Limonene13.35 ± 0.26
Nerol26.08 ± 2.28
Myrcene40.83 ± 1.68

Note: BHT (Butylated Hydroxytoluene) is a known strong reducing agent.

Cellular and Molecular Mechanisms of Antimicrobial Action

α-Pinene exhibits antimicrobial activity against various microorganisms, including bacteria and fungi nih.govmdpi.comcabidigitallibrary.orgresearchgate.net. Its mechanisms of action often involve disruption of cellular integrity.

For instance, in studies against Candida albicans, α-pinene's antifungal activity has been linked to binding to ergosterol (B1671047) in the cellular membrane, leading to membrane disruption mdpi.com. However, other research indicates that while α-pinene can damage yeast cell membranes, causing ion leakage and a sudden increase in conductivity, its effect on the MIC value was not changed with ergosterol, suggesting it might target other components in the yeast cell membrane in addition to, or instead of, ergosterol cabidigitallibrary.org.

Against bacterial strains, one proposed mechanism involves the heat shock generated by direct contact with E. coli strains, leading to modification of the DnaKJE-σ32 complex researchgate.net. α-Pinene has been shown to have antibacterial properties against certain microorganisms, with its effectiveness being concentration-dependent and sometimes synergistic with antibiotics researchgate.net. It can cause cell membrane disruption and has been noted for its toxic effects on microbial membranes nih.gov.

Chemical Transformations and Derivatization Strategies of Alpha-Pinene

α-Pinene, with its bicyclic structure and alkene functionality, undergoes various chemical transformations and serves as a versatile starting material for derivatization. These reactions are crucial for synthesizing other valuable chemicals and understanding its atmospheric fate.

Oxidation reactions are common for α-pinene. For example, catalytic oxidation of α-pinene using hydrogen peroxide catalyzed by iron(III) chloride can yield diverse oxidation products, including the formation of epoxide groups at the alkene double bond researchgate.net. Ozonolysis of α-pinene yields Criegee intermediates (CIs) and can lead to the formation of organic peroxy radicals and other oxygenated products copernicus.orgresearchgate.net. The decomposition of the primary ozonide of α-pinene can produce four different C₁₀ CIs copernicus.org. Reaction with hydroxyl radicals can also lead to various oxidation products, such as campholenic aldehyde, which is a known α-pinene oxidation product and a key intermediate in the formation of terpenylic acid researchgate.net.

Derivatization strategies can also involve C–H functionalization. For instance, allylic C–H amination of α-pinene has been achieved, leading to sulfamate (B1201201) derivatives with high facial selectivity nih.gov. This direct functionalization expands the methods available for modifying natural products. Furthermore, α-pinene can be hydrated to produce terpineol, a compound of high economic importance in the pharmaceutical and cosmetics industries rsc.org. While industrial hydration often uses aqueous sulfuric acid, challenges remain in achieving high conversion rates and selectivity over side products rsc.org.

Role in Complex Natural Product Mixtures and Molecular Interactions (e.g., Essential Oils)

Essential oils are complex mixtures whose biological activities are driven by intricate interactions among their diverse components, exhibiting synergistic or antagonistic effects frontiersin.org. α-Pinene is frequently found alongside other terpenes like limonene, sabinene, and α-terpinene in various essential oils, including those from citrus peels (e.g., Citrus sinensis varieties like Salustiana, Valencia, and Washington navel) and coniferous trees frontiersin.orgmdpi.com. For example, α-pinene can constitute a significant percentage of the volatile components in these oils imrpress.comfrontiersin.org.

Table 2: Representative α-Pinene Content in Select Essential Oils

Essential Oil SourceKey Constituents (including α-Pinene)α-Pinene Content (approximate)Reference
Pistacia lentiscus fruitα-Pinene, Limonene20.46% imrpress.com
Rosemary (Rosmarinus officinalis)1,8-cineole, camphor, α-pinene3.66–9.18% frontiersin.org
Citrus sinensis (Salustiana)Limonene, α-pinene, sabinene, α-terpineneMajor constituent frontiersin.org
Pinus speciesα-Pinene, β-PineneMajor constituent wikipedia.orgscentspiracy.comrsc.orgnih.gov

Q & A

Basic: What are the fundamental physicochemical properties of alpha-Cam, and how are they experimentally determined?

This compound's properties, such as solubility, stability, and spectroscopic characteristics, are foundational for designing reproducible experiments. Researchers typically employ:

  • High-Performance Liquid Chromatography (HPLC) for purity analysis .
  • Differential Scanning Calorimetry (DSC) to assess thermal stability.
  • UV-Vis/NMR Spectroscopy to confirm structural integrity .
    Methodological Tip : Cross-validate results using multiple techniques (e.g., NMR and X-ray crystallography) to minimize instrumentation bias .

Advanced: How can computational modeling enhance the prediction of this compound's interaction mechanisms with biological targets?

Advanced studies integrate tools like molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) to predict binding affinities and reaction pathways. For example:

  • Wolfram Alpha can compute physicochemical parameters (e.g., partition coefficients) to refine models .
  • Validation : Compare computational predictions with empirical data (e.g., IC50 values from enzyme assays) to assess model accuracy .

Basic: What standardized protocols exist for synthesizing this compound, and how can batch variability be minimized?

Synthesis protocols often follow Good Laboratory Practices (GLP) :

  • Stepwise Documentation : Record reaction conditions (temperature, solvent ratios) meticulously .
  • Quality Control : Use Cronbach’s Alpha to test consistency across batches (>0.7 indicates acceptable reliability) .
    Data Table Example :
BatchPurity (%)Yield (%)Solvent Ratio
198.5721:1.2
297.8691:1.3

Advanced: How should researchers resolve contradictions in this compound's reported bioactivity across studies?

Contradictions often arise from methodological heterogeneity . Strategies include:

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Sensitivity Testing : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
  • Inter-Coder Reliability Checks : Establish coding manuals with anchor examples to ensure consistent data interpretation .

Basic: What ethical guidelines govern this compound research involving human or animal models?

Adhere to:

  • Institutional Review Board (IRB) Protocols : For human studies, ensure informed consent and risk minimization .
  • ARRIVE Guidelines : For animal research, document housing conditions and sample sizes transparently .
    Methodological Note : Pre-register studies on platforms like ClinicalTrials.gov to mitigate publication bias .

Advanced: How can this compound’s mechanism of action be validated using multi-omics approaches?

Integrate transcriptomics, proteomics, and metabolomics

  • Workflow :
    • Use RNA-Seq to identify differentially expressed genes post-treatment.
    • Validate protein interactions via Western Blot/Co-IP .
    • Map metabolic shifts with LC-MS/MS .
  • Data Integration : Apply pathway enrichment tools (e.g., KEGG, Reactome) to identify synergistic pathways .

Basic: What statistical methods are recommended for analyzing this compound dose-response relationships?

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/IC50.
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD) .
    Example Table :
Dose (µM)Response (%)SEM
1025±2.1
5068±3.4

Advanced: How can researchers design robust longitudinal studies to assess this compound’s chronic effects?

  • Cohort Design : Stratify subjects by baseline characteristics (e.g., age, genotype) to control variability .
  • Time-Series Analysis : Use mixed-effects models to account for repeated measures .
  • Blinding : Implement double-blind protocols to reduce observer bias .

Basic: What resources are available for accessing this compound-related datasets or computational tools?

  • Open Data Repositories : Zenodo, Figshare.
  • Computational Platforms : Wolfram Alpha for parameter calculations , R/Bioconductor for bioinformatics .
  • Caution : Avoid unvetted sources; prioritize peer-reviewed databases .

Advanced: How can machine learning optimize this compound’s formulation for targeted drug delivery?

  • Feature Engineering : Train models on descriptors like solubility, logP, and binding affinity .
  • Validation : Use k-fold cross-validation to prevent overfitting.
  • Case Study : A 2024 study achieved 89% prediction accuracy for nanoparticle-encapsulated this compound using random forest algorithms .

Key Methodological Takeaways

  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, instrument settings) in supplemental materials .
  • Interdisciplinary Collaboration : Combine wet-lab experiments with computational modeling to address complex questions .
  • Ethical Rigor : Pre-register studies and share negative results to advance collective knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.